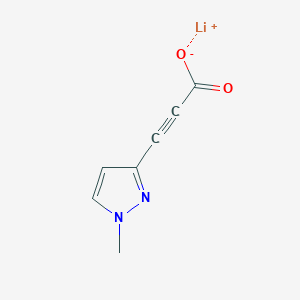

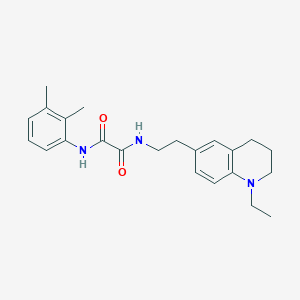

![molecular formula C15H13Br2NOS2 B2553753 1,3-双[(4-溴苯基)硫代]丙酮肟 CAS No. 400082-26-0](/img/structure/B2553753.png)

1,3-双[(4-溴苯基)硫代]丙酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to understanding the chemistry of similar organosulfur compounds. For instance, the oxidation of chalcogenides and the use of sulfones in heterocyclization with primary amines are discussed, which could provide insights into the reactivity and potential transformations of "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" under similar conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated precursors and nucleophilic substitution reactions. For example, the oxidation of E,E-bis(3-bromo-1-chloro-1-propen-2-yl) sulfide and selenide leads to the formation of sulfoxides, selenoxides, and sulfones . These methods could potentially be adapted for the synthesis of "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" is not provided, the structure of related compounds can be determined using techniques such as X-ray crystallography. For instance, the X-ray structure of a platinum complex derived from a bis(oxazolinyl)phenyl compound was reported, which could serve as a model for predicting the structure of "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" . Additionally, the stereochemistry and symmetry of sulfoxides derived from bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes were examined, which could be relevant for understanding the stereochemical aspects of "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" can be inferred from the reactions described in the papers. For example, the reaction of sulfones with primary amines in the presence of carbonates leads to heterocyclization and alcoholysis of chloromethylidene groups . Nucleophilic displacement reactions with various nucleophiles, including sulfur nucleophiles, have been explored for bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes, indicating a potential pathway for functionalizing "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" can be speculated based on the properties of structurally related compounds. The tendency for β-elimination, regiochemistry, and diastereomer separation observed in bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes suggests that "1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime" may exhibit similar behavior under certain conditions . The solubility, stability, and reactivity of the compound could also be influenced by the presence of the bromophenyl groups and the oxime functionality.

科学研究应用

金属有机框架

带有硫代取代基的化合物已被用于构建金属有机体系。具体而言,结构类似于硫代取代基的柔性二羧酸配体被用于组装具有铜离子的金属有机配合物。这些配合物表现出独特的分子结构,并证明了此类配体在创建复杂的金属有机框架中的潜力(Dai 等,2009)。

晶体结构分析

涉及双(二甲基锑基)氧烷和硫烷的研究有助于理解固态中的分子结构。这项研究为分子的构象和排列提供了宝贵的见解,这对于复杂有机化合物的合成和应用至关重要(Breunig 等,2000)。

碳-碳键形成的催化剂开发

硫代取代的化合物已被合成并用作碳-碳键形成的催化剂。这表明此类化合物在促进重要的化学反应中的潜力,这些反应是各种合成过程中基础(Fossey & Richards,2004)。

新型环结构的合成

带有硫代取代基的化合物已被用于新型环结构的合成,展示了它们在创建复杂分子结构方面的多功能性。这在药物开发和材料科学中具有潜在应用(Kimbaris 等,2004)。

属性

IUPAC Name |

N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYWEIIRXVOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

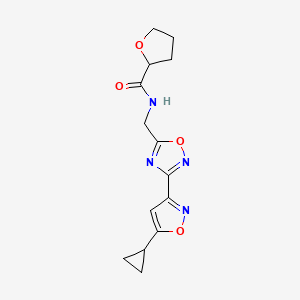

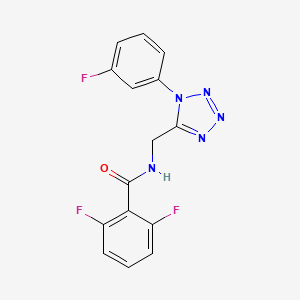

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

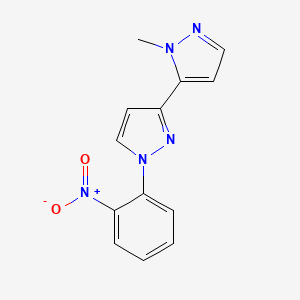

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)

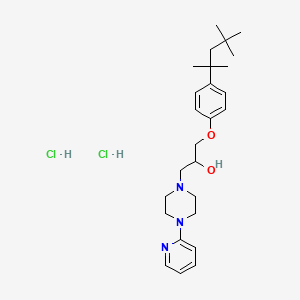

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)

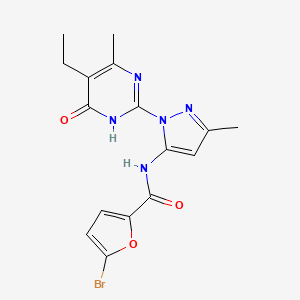

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

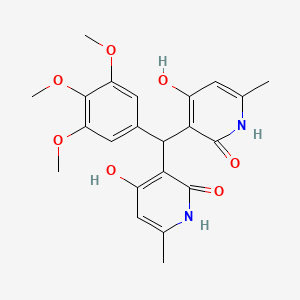

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)